![molecular formula C10H10F3N3O2 B11755812 (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B11755812.png)
(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-[6-(トリフルオロメチル)ピリミジン-4-イル]ピロリジン-2-カルボン酸は、有機化学の分野で大きな関心を集めている化合物です。この化合物は、トリフルオロメチル基で置換されたピリミジン環と、カルボン酸基に結合したピロリジン環を特徴としています。トリフルオロメチル基の存在は、科学研究や産業におけるさまざまな用途に役立つ、ユニークな化学的特性を与えています。
準備方法
合成経路と反応条件
(2S)-1-[6-(トリフルオロメチル)ピリミジン-4-イル]ピロリジン-2-カルボン酸の合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、制御された条件下で、ピリミジン誘導体をトリフルオロメチル化剤と反応させる求核置換反応です。ピロリジン環は、適切な前駆体を含む環化反応によって導入することができます。
工業生産方法
この化合物の工業生産には、効率と収率を向上させるために、連続フロープロセスが採用される場合があります。 これらのシステムは、反応条件のより良い制御、安全性の向上、スケーラビリティなどの利点を提供します .
化学反応の分析
反応の種類
(2S)-1-[6-(トリフルオロメチル)ピリミジン-4-イル]ピロリジン-2-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強酸化剤を使用して酸化し、対応する酸化物を生成することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して実行することができます。
置換: 特にトリフルオロメチル基を含む求核置換反応は一般的です。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基性条件下でのトリフルオロメチルヨウ化物などのトリフルオロメチル化剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はピリミジン酸化物を生成する可能性がありますが、還元は官能基が変化したピロリジン誘導体を生成する可能性があります。
科学研究への応用
(2S)-1-[6-(トリフルオロメチル)ピリミジン-4-イル]ピロリジン-2-カルボン酸は、科学研究でさまざまな用途があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 創薬における生物活性化合物の可能性について調査されています。
医学: 特定の酵素または受容体を標的とする医薬品の開発において、その治療特性が探求されています。
科学的研究の応用
(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用機序
(2S)-1-[6-(トリフルオロメチル)ピリミジン-4-イル]ピロリジン-2-カルボン酸の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。トリフルオロメチル基は、化合物の結合親和性と選択性を高め、特定の生物学的効果をもたらします。 正確な経路と標的は、特定の用途と使用のコンテキストによって異なります .
類似の化合物との比較
類似の化合物
トリフルオロメチルケトン: これらの化合物は、トリフルオロメチル基を共有し、そのユニークな特性のために医薬品化学で貴重です.
パーフルオロアルキルアミン: フッ素化された性質が似ており、これらの化合物はさまざまな化学用途で使用されています.
独自性
(2S)-1-[6-(トリフルオロメチル)ピリミジン-4-イル]ピロリジン-2-カルボン酸は、ピリミジン環、ピロリジン環、トリフルオロメチル基の特定の組み合わせにより際立っています。このユニークな構造は、研究や産業用途に適した、明確な化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry for their unique properties.
Perfluoroalkyl amines: Similar in their fluorinated nature, these compounds are used in various chemical applications.
Uniqueness
(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid stands out due to its specific combination of a pyrimidine ring, pyrrolidine ring, and trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications.
特性
分子式 |
C10H10F3N3O2 |
|---|---|
分子量 |
261.20 g/mol |
IUPAC名 |
(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)7-4-8(15-5-14-7)16-3-1-2-6(16)9(17)18/h4-6H,1-3H2,(H,17,18)/t6-/m0/s1 |
InChIキー |
SQJHNDQFNAZPBK-LURJTMIESA-N |
異性体SMILES |
C1C[C@H](N(C1)C2=NC=NC(=C2)C(F)(F)F)C(=O)O |
正規SMILES |
C1CC(N(C1)C2=NC=NC(=C2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B11755739.png)
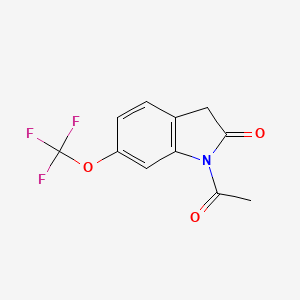
![(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11755753.png)
![8-Methyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11755759.png)
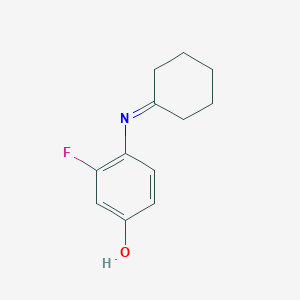
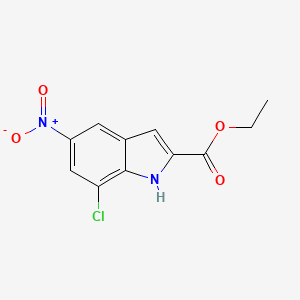
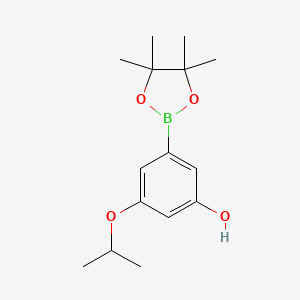
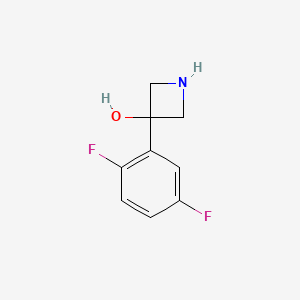
![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)
![tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate](/img/structure/B11755806.png)
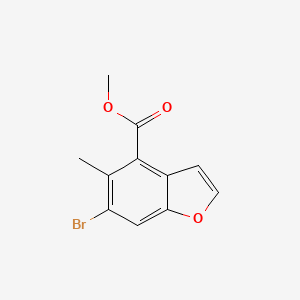

![2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11755842.png)
